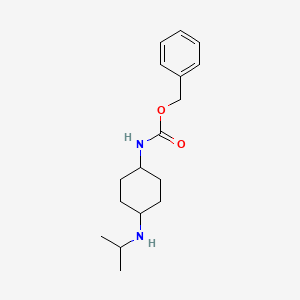

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13473522

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2O2 |

|---|---|

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | benzyl N-[4-(propan-2-ylamino)cyclohexyl]carbamate |

| Standard InChI | InChI=1S/C17H26N2O2/c1-13(2)18-15-8-10-16(11-9-15)19-17(20)21-12-14-6-4-3-5-7-14/h3-7,13,15-16,18H,8-12H2,1-2H3,(H,19,20) |

| Standard InChI Key | UCBZLXRRPOSCJK-UHFFFAOYSA-N |

| SMILES | CC(C)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |

Introduction

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of approximately 290.4 g/mol . This compound features a cyclohexyl group substituted with an isopropylamino group at the 4-position, along with a carbamic acid moiety esterified with a benzyl group. Its structure includes both aliphatic and aromatic components, contributing to its unique chemical properties and potential biological activities.

Synthesis and Applications

The synthesis of (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester typically involves several steps, including the formation of the carbamate group and the introduction of the isopropylamino substituent. This compound is used in biomedical research, particularly in studies involving interactions with biological targets to determine its therapeutic potential .

Comparison with Similar Compounds

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester can be compared to other compounds with similar structures:

Safety and Handling

Handling (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester requires precautions similar to those for other chemical compounds. It is recommended to avoid breathing dust or fumes and to wash hands thoroughly after handling. The compound is primarily used for research and development purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume